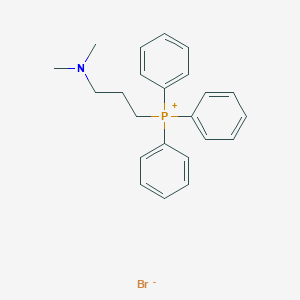

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)propyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NP.BrH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWPSKSQQSJKKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580684 | |

| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18355-96-9 | |

| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18355-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Dimethylamino)propyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, [3-(dimethylamino)propyl]triphenyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide

This guide provides a comprehensive technical overview for the synthesis of (3-(dimethylamino)propyl)triphenylphosphonium bromide, a key reagent in various organic transformations. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, a step-by-step synthesis protocol, safety considerations, and applications, ensuring both scientific rigor and practical utility.

Introduction: Strategic Importance of the Target Compound

This compound is a quaternary phosphonium salt of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a triphenylphosphonium cation linked to a dimethylamino-propyl chain, makes it a valuable precursor for the generation of Wittig reagents.[1] These reagents are instrumental in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes and ketones.[2] Beyond its role in olefination reactions, this compound and its derivatives have found applications as phase-transfer catalysts and in the synthesis of pharmaceutically active molecules, such as the antihistamine Olopatadine.[3][4] This guide will elucidate a reliable and reproducible protocol for its laboratory-scale synthesis.

Mechanistic Rationale: The Nucleophilic Substitution Pathway

The formation of phosphonium salts, such as the target compound, proceeds through a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism.[2][5] In this process, the phosphorus atom of triphenylphosphine, bearing a lone pair of electrons, acts as a potent nucleophile.[5][6] It attacks an electrophilic carbon atom of an alkyl halide, displacing the halide as a leaving group.[5]

The synthesis of this compound can be approached via two primary routes, both of which leverage this fundamental SN2 reaction.

-

Route A: Two-Step Synthesis. This common industrial method first involves the reaction of triphenylphosphine with an excess of 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide. The subsequent step involves the nucleophilic substitution of the terminal bromine atom by dimethylamine.

-

Route B: One-Step Modification. A variation involves the direct reaction of commercially available (3-bromopropyl)triphenylphosphonium bromide with dimethylamine.[7]

This guide will focus on a detailed protocol derived from the principles of Route A, offering a more fundamental understanding of the phosphonium salt formation.

Figure 1: General two-step synthesis pathway for the target compound.

Experimental Protocol: A Validated Synthesis Workflow

This section provides a detailed, step-by-step methodology for the synthesis of this compound hydrobromide. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 80-100 kg | ≥99% |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 50-70 kg | ≥98% |

| Toluene | C₇H₈ | 92.14 | 180-220 kg | Anhydrous |

| Methanol | CH₃OH | 32.04 | 350-420 kg | Anhydrous |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | 80-120 kg | 40% in H₂O |

| Ethanol | C₂H₅OH | 46.07 | 360-450 kg | 95% |

Step-by-Step Procedure

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide (Intermediate P-I)

-

Reactor Setup: Charge a suitable reaction kettle with 180-220 kg of toluene.[4]

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add 80-100 kg of triphenylphosphine to the toluene with stirring.[4]

-

Dibromopropane Addition: From a dropping funnel or head tank, add 50-70 kg of 1,3-dibromopropane dropwise to the stirred solution.[4] The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

Reaction: Heat the mixture to 80°C and maintain reflux for 5-6 hours.[4] A white precipitate of the phosphonium salt will form.[5]

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. Filter the white solid precipitate and wash it with a portion of fresh toluene to remove unreacted starting materials.

-

Drying: Dry the isolated solid (P-I) under vacuum to obtain the intermediate, (3-bromopropyl)triphenylphosphonium bromide.

Step 2: Synthesis of this compound hydrobromide

-

Dissolution: Charge a separate reaction kettle with 350-420 kg of methanol.[4] Add the dried intermediate (P-I) from the previous step (approximately 150 kg, assuming quantitative yield for planning) to the methanol with stirring.[4]

-

Amine Addition: Add 80-120 kg of a 40% aqueous dimethylamine solution dropwise to the methanolic suspension.[4][7]

-

Reaction: Heat the mixture to 50°C and maintain the reaction for 10-14 hours.[4]

-

Solvent Removal: After the reaction is complete (monitored by TLC or other appropriate methods), evaporate the methanol to dryness under reduced pressure.[4][7]

-

Recrystallization and Purification: Add 360-450 kg of ethanol to the crude residue and heat to dissolve.[4] Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The target compound may precipitate as the hydrobromide salt due to the presence of HBr formed in situ. Filter the crystalline product, wash with cold ethanol, and dry under vacuum.[7] Recrystallization can also be performed using acetonitrile.[7]

Figure 2: A step-by-step experimental workflow for the synthesis.

Safety and Handling: A Self-Validating System

Scientific integrity demands a protocol that is not only effective but also safe. The following precautions are critical for the safe execution of this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation: Both triphenylphosphine and 1,3-dibromopropane should be handled in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][10]

-

Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.[10] It is toxic to aquatic life.[10] LD50 Oral (Rat) is 700 mg/kg.[8]

-

1,3-Dibromopropane: This is a hazardous substance. Handle with extreme care, as alkylating agents can be toxic and carcinogenic.

-

Dimethylamine: Corrosive and flammable. The aqueous solution is a strong base. Handle in a fume hood and avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[10][11]

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][12] Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[11] Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][12]

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to a functionalized Wittig reagent. Upon deprotonation with a strong base, it forms the corresponding phosphonium ylide. This ylide can then react with aldehydes or ketones to form alkenes containing a dimethylaminopropyl moiety, a common structural motif in pharmaceuticals.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of Olopatadine, an antihistamine and mast cell stabilizer.[3][4]

-

Organic Synthesis: As a Wittig reagent, it provides a reliable method for the formation of carbon-carbon double bonds with precise control over the location of the double bond, which is a significant advantage over elimination reactions that often yield mixtures of products.[2]

-

Materials Science: The unique properties of phosphonium salts also lend them to applications in the development of functional materials and as mitochondrial targeting agents in biological research.[1][3]

Conclusion

The synthesis of this compound is a robust and scalable process rooted in the fundamental principles of nucleophilic substitution. By understanding the causality behind the experimental choices—from the SN2 mechanism driving the reaction to the specific conditions required for purification—researchers can confidently and safely produce this versatile chemical intermediate. The protocol detailed herein, when coupled with stringent safety practices, provides a reliable pathway for accessing a key building block for advancements in both pharmaceutical and materials science.

References

-

making phosphonium salts - YouTube. (2019, January 9). Retrieved from [Link]

-

20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

-

Wittig Reaction - Common Conditions. Retrieved from [Link]

-

High Purity [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Synthesis, Applications, and Properties - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents.

-

Unlock Chemical Synthesis Potential with this compound - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Retrieved from [Link]

- CN107129511A - Preparation method and purposes containing an alkyl triphenyl phosphonium substituent quaternary alkylphosphonium salts - Google Patents.

-

the use of triphenylphosphine in the synthesis of phosphonium salts - BDMAEE. (2025, June 20). Retrieved from [Link]

-

[3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide - High Purity Reagent at Best Price - JIGS Chemical Limited. Retrieved from [Link]

- US6630605B2 - Process for the purification of phosphonium salts - Google Patents.

- US20140128629A1 - Phosphonium salts and methods of their preparation - Google Patents.

-

(PDF) Spectral study of phosphonium salts synthesized from Michael acceptors Spectral study of phosphonium salts synthesized from Michael acceptors - ResearchGate. (2022, December 1). Retrieved from [Link]

-

Wittig Reaction Mechanism & Examples – - Total Synthesis. Retrieved from [Link]

-

Material Safety Data Sheet - Cole-Parmer. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. nbinno.com [nbinno.com]

- 4. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. bdmaee.net [bdmaee.net]

- 7. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 27710-82-3 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

An In-depth Technical Guide to the Physicochemical Properties of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide and its Hydrobromide Salt

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and applications of (3-(Dimethylamino)propyl)triphenylphosphonium bromide and its corresponding hydrobromide salt. These quaternary phosphonium salts are pivotal compounds in modern chemistry, serving as indispensable intermediates in pharmaceutical synthesis and as versatile reagents in organic chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization, handling, and strategic application of these important molecules. We will delve into their structural attributes, spectroscopic signatures, and the rationale behind their use in critical applications such as the synthesis of Olopatadine and as agents for mitochondrial targeting.[1][3]

Introduction and Nomenclature: Distinguishing Between Two Key Forms

This compound is a quaternary phosphonium salt characterized by a positively charged phosphorus atom bonded to three phenyl groups and a dimethylamino-propyl chain.[1] This unique amphiphilic structure, combining a lipophilic triphenylphosphonium head with a more polar amino-containing tail, underpins its utility as a phase-transfer catalyst and a biological targeting moiety.[4][5]

In laboratory and commercial settings, this compound is commonly available in two forms, which is a critical distinction for experimental design:

-

This compound) : The primary phosphonium salt. (CAS No: 18355-96-9)[4]

-

This compound hydrobromide) : The hydrobromide salt, where the tertiary amine is also protonated. (CAS No: 27710-82-3)[6][7]

The presence of the second hydrobromide significantly alters the molecular weight, melting point, and potentially the solubility profile. This guide will address both forms to ensure clarity and reproducibility in research and development. Their primary application lies in serving as a key precursor for the antihistamine Olopatadine hydrochloride, making them highly valuable in the pharmaceutical industry.[3][8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. Buy this compound | 18355-96-9 [smolecule.com]

- 6. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide CAS#: 27710-82-3 [m.chemicalbook.com]

- 7. This compound hydrobromide | C23H28Br2NP | CID 23651404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-((Dimethylamino)propyl)triphenylphosphonium bromide | 18355-96-9 [chemicalbook.com]

(3-(Dimethylamino)propyl)triphenylphosphonium bromide CAS number 18355-96-9

An In-Depth Technical Guide to (3-(Dimethylamino)propyl)triphenylphosphonium Bromide (CAS 18355-96-9): Synthesis, Mechanisms, and Applications

Introduction

This compound, a quaternary phosphonium salt, stands as a pivotal compound in modern chemical research and industrial synthesis.[1] Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation linked to a functional dimethylaminopropyl chain, imparts a versatile set of properties that make it indispensable across a wide array of applications.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its synthesis, physicochemical properties, core mechanisms of action, and key applications, from its role as a robust phase-transfer catalyst to its critical function as a pharmaceutical intermediate and a mitochondrial targeting agent.[1][3]

Physicochemical Properties and Structural Analysis

The utility of this compound is rooted in its distinct structural features and resulting physical properties. The compound is most commonly available as the simple bromide salt (CAS 18355-96-9) or as its hydrobromide salt (CAS 27710-82-3), which exhibits slightly different physical properties. For clarity, this guide focuses on the primary bromide salt unless otherwise specified.

The molecule's structure is characterized by a positively charged phosphorus atom bonded to three phenyl rings and the dimethylaminopropyl chain. This triphenylphosphonium moiety is sterically bulky and lipophilic, a key attribute for its function in catalysis and biological systems.[2] The tertiary amine on the propyl chain provides an additional site for potential hydrogen bonding or subsequent chemical modification.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18355-96-9 | [4][5] |

| Molecular Formula | C₂₃H₂₇BrNP | [4][5] |

| Molecular Weight | 428.35 g/mol | [4][5] |

| Appearance | White to off-white powder or crystals | [4][5] |

| Melting Point | 193-196°C | [4][5] |

| Solubility | Slightly soluble in chloroform and methanol | [2][6] |

| Stability | Hygroscopic; stable under inert, dry conditions | [6] |

Note: The hydrobromide salt (CAS 27710-82-3) has a molecular formula of C23H28Br2NP and a molecular weight of approximately 509.27 g/mol .[7][8]

Synthesis and Manufacturing

The synthesis of this compound is a well-established, two-step process that is scalable for industrial production. The causality behind the choice of reagents and conditions is critical for achieving high purity and yield.

Reaction Principle

The synthesis involves two fundamental organic reactions:

-

Phosphonium Salt Formation: A nucleophilic substitution reaction where triphenylphosphine attacks an alkyl halide (1,3-dibromopropane), displacing one of the bromide ions to form an intermediate phosphonium salt.[9]

-

Quaternization: The subsequent reaction of the intermediate with dimethylamine, where the amine acts as a nucleophile to displace the remaining bromide on the propyl chain, forming the final quaternary phosphonium salt.[2][9]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established procedures.[9]

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide (Intermediate P-I)

-

Charge a reaction vessel with toluene (180-220 parts by weight). Toluene is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

-

Under an inert atmosphere (e.g., nitrogen), add triphenylphosphine (80-100 parts by weight).

-

Add 1,3-dibromopropane (50-70 parts by weight) dropwise. The reaction is exothermic, and controlled addition is necessary.

-

Heat the mixture to reflux at approximately 80°C and maintain for 5-6 hours with stirring.[9]

-

Cool the reaction mixture, which will cause the solid phosphonium salt intermediate (P-I) to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like pentane to remove unreacted starting materials, and dry under vacuum.[10]

Step 2: Synthesis of this compound

-

Charge a separate reaction vessel with methanol (350-420 parts by weight). Methanol is an effective polar solvent for dissolving the phosphonium salt intermediate.[9]

-

Add the dried intermediate P-I (150 parts by weight) to the methanol.

-

Add an aqueous solution of dimethylamine (80-120 parts by weight) dropwise to the mixture.

-

Heat the reaction to 50°C and maintain for 10-14 hours with stirring to ensure complete conversion.[9]

-

After the reaction is complete, remove the solvent (methanol) by distillation under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as acetonitrile or by dissolution in ethanol followed by cooling and filtration, to yield the final product as a white solid.[8][9]

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Core Applications and Mechanisms of Action

The compound's value stems from its ability to function in multiple chemical and biological contexts.

Phase-Transfer Catalysis

As a quaternary phosphonium salt, it is an excellent phase-transfer catalyst (PTC), enhancing reaction rates between reactants located in separate immiscible phases (e.g., an aqueous phase and an organic phase).[1][4][11]

Mechanism: The lipophilic triphenylphosphonium cation pairs with an anion (e.g., a nucleophile) from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the "naked" anion is highly reactive and can readily react with the organic-soluble substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle. This process overcomes the insolubility barrier, often allowing for milder reaction conditions and improved yields.[1][11]

Caption: Mechanism of phase-transfer catalysis.

The Wittig Reaction and Ylide Chemistry

Phosphonium salts are the essential precursors to phosphorus ylides (or phosphoranes), the key reagents in the Wittig reaction.[12][13] This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[14]

Mechanism:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride) to form the reactive ylide.[13][14]

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.

-

Alkene Formation: The oxaphosphetane intermediate decomposes, yielding the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the very stable P=O double bond is the thermodynamic driving force for the reaction.

Caption: General mechanism of the Wittig reaction.

Pharmaceutical Intermediate for Drug Development

This compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

-

Olopatadine Synthesis: It is a key intermediate in the manufacturing of Olopatadine hydrochloride, a widely used antihistamine and mast cell stabilizer for treating allergic conjunctivitis.[3]

-

Antimalarial Drug Development: It has been used as a reactant to prepare analogs of chlorpheniramine that can reverse chloroquine resistance in Plasmodium falciparum, the parasite that causes malaria.[6]

Mitochondrial Targeting in Biological Research

The delocalized positive charge and lipophilic nature of the triphenylphosphonium cation enable it to passively cross biological membranes and accumulate selectively within mitochondria.[1][2] This accumulation is driven by the large negative membrane potential (~180 mV) across the inner mitochondrial membrane. This property makes it an ideal "molecular vector" for delivering therapeutic agents or diagnostic probes specifically to mitochondria, opening new avenues for treating mitochondrial dysfunction-related diseases and for cancer therapy.[1][15]

Handling, Safety, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation. | [16][17] |

| Eye Irritation | 2A | H319: Causes serious eye irritation. | [16][17] |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation. | [16][17] |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[17][18]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[17][18]

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[17]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][16]

-

The compound is hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[6]

Conclusion

This compound is a remarkably versatile reagent whose utility spans multiple scientific disciplines. Its efficacy as a phase-transfer catalyst, its foundational role in the Wittig reaction for alkene synthesis, its application as a key intermediate in pharmaceuticals like Olopatadine, and its unique ability to target mitochondria underscore its importance. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and mechanisms of action is essential for leveraging its full potential to drive innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlock Chemical Synthesis Potential with this compound. 1

-

JIGS Chemical Limited. [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide - High Purity Reagent at Best Price. 7

-

Smolecule. (n.d.). Buy this compound | 18355-96-9. 2

-

National Center for Biotechnology Information. (n.d.). This compound hydrobromide. PubChem. 19

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Synthesis, Applications, and Properties. 3

-

ChemicalBook. (2025). [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 27710-82-3. 8

-

Fiveable. (n.d.). Phosphonium Salt Definition - Organic Chemistry Key Term. 12

-

The Royal Society of Chemistry. (n.d.). Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 45. 15

-

Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. 9

-

Sigma-Aldrich. (n.d.). This compound hydrobromide | 27710-82-3. 16

-

ChemicalBook. (n.d.). 27710-82-3([3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide) Product Description. 20

-

The Royal Society of Chemistry. (2014). Chapter 3: Phosphonium salts and P-ylides. 21

-

TCI America. (n.d.). This compound. 4

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Phosphonium Salts in Modern Pharmaceutical Synthesis. 22

-

Alfa Chemistry. (n.d.). Phosphonium Salts - Catalysts. 11

-

Selleck Chemicals. (n.d.). [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide CAS#: 27710-82-3. 6

-

MDPI. (n.d.). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. 23

-

The Royal Society of Chemistry. (n.d.). Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 47. 24

-

Wikipedia. (n.d.). Phosphonium. 13

-

ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 3.... 25

-

BLD Pharm. (n.d.). 18355-96-9|this compound.

-

Bioengineer.org. (2026). Stepwise Catalytic Method Enables Diverse P(V) Stereochemistry. 26

-

Chemsrc. (2025). CAS#:27710-82-3 | this compound hydrobromide. 27

-

Sigma-Aldrich. (2017). Safety Data Sheet. 17

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. 18

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. 14

-

MPG.PuRe. (n.d.). SUPPORTING INFORMATION. 28

-

Sciencemadness Discussion Board. (2008). Preparation of Alkyltriphenylphosphonium Bromides. 10

-

PharmaCompass.com. (n.d.). (3-(dimethylamino)propyl)triphenylphosphoniumbromidehydrobromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. 29

-

Autech Industry Co.,Limited. (n.d.). CAS 18355-96-9 3-((Dimethylamino)propyl)triphenylphosphonium Bromide. 5

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 18355-96-9 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide CAS#: 27710-82-3 [m.chemicalbook.com]

- 7. [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide - High Purity Reagent at Best Price [jigspharma.com]

- 8. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 27710-82-3 [chemicalbook.com]

- 9. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. alfachemic.com [alfachemic.com]

- 12. fiveable.me [fiveable.me]

- 13. Phosphonium - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 15. books.rsc.org [books.rsc.org]

- 16. This compound hydrobromide | 27710-82-3 [sigmaaldrich.com]

- 17. canbipharm.com [canbipharm.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound hydrobromide | C23H28Br2NP | CID 23651404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 27710-82-3 CAS MSDS ([3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 21. books.rsc.org [books.rsc.org]

- 22. nbinno.com [nbinno.com]

- 23. mdpi.com [mdpi.com]

- 24. books.rsc.org [books.rsc.org]

- 25. chemicalbook.com [chemicalbook.com]

- 26. bioengineer.org [bioengineer.org]

- 27. CAS#:27710-82-3 | this compound hydrobromide | Chemsrc [chemsrc.com]

- 28. pure.mpg.de [pure.mpg.de]

- 29. (3-(dimethylamino)propyl)triphenylphosphoniumbromidehydrobromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Comprehensive Technical Guide to the Structural Elucidation of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide

Foreword: The Imperative of Structural Certainty

In the realms of pharmaceutical development and advanced organic synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. (3-(Dimethylamino)propyl)triphenylphosphonium bromide is a quaternary phosphonium salt of significant interest, serving as a versatile phase-transfer catalyst and a pivotal precursor in the synthesis of pharmacologically active molecules, including the antihistamine Olopatadine.[1][2][3] Its efficacy and reactivity are intrinsically linked to its precise molecular architecture. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, grounded in the principles of modern analytical chemistry. We will move beyond procedural recital to explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow.

Foundational Context: A Synthesis-Informed Analysis

Before commencing any analytical work, understanding the synthetic pathway of the target compound is crucial. This knowledge informs our expectations of the final structure and potential process-related impurities. A common and efficient synthesis involves a two-step process:

-

Formation of the Phosphonium Precursor: Triphenylphosphine is reacted with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide.[4]

-

Amination: The resulting phosphonium salt is then reacted with an aqueous solution of dimethylamine to yield the final product, this compound.[1][5]

This pathway suggests that potential impurities could include unreacted starting materials or side-products from incomplete amination. Our analytical strategy must be designed to confirm the presence of all key structural motifs of the target compound while simultaneously being capable of identifying these potential impurities.

The Core Analytical Workflow: A Multi-Pronged Approach

No single technique provides a complete structural picture. True confidence is achieved through the convergence of data from orthogonal analytical methods. Our investigation will be built on four pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the definitive method of X-ray Crystallography.

Caption: Correlation of structural fragments with their expected NMR signals.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact mass of the molecule, which is an essential piece of evidence for confirming the molecular formula.

Causality of Ionization Technique:

For a pre-charged ionic compound like a phosphonium salt, Electrospray Ionization (ESI) is the ideal technique. [1]It gently transfers the already-existing cation from solution into the gas phase for analysis, minimizing the risk of thermal degradation and fragmentation that can occur with harsher methods like laser desorption. [6][7] Experimental Protocol:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight, TOF, instrument).

-

Acquire the spectrum in positive ion mode.

Data Interpretation & Expected Results:

-

Parent Cation: The primary signal in the spectrum will be the intact cation, [C₂₃H₂₇NP]⁺.

-

Expected m/z: The calculated monoisotopic mass for this cation is 348.1932 . A high-resolution instrument should detect this mass with an error of less than 5 ppm. A literature source reports an ESI-MS m/z of 348.3, consistent with this cation. [1]* Fragmentation: While ESI is soft, some fragmentation may be induced. Common fragmentation pathways for phosphonium salts involve the cleavage of bonds to the phosphorus atom.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule.

Experimental Protocol:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr (potassium bromide) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum will confirm the presence of the key structural components:

-

~3050 cm⁻¹: Aromatic C-H stretching from the phenyl groups.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl and methyl groups. [8]* ~1585 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1440 cm⁻¹: A sharp band characteristic of the P-Phenyl (P-C) bond.

-

~1100-1200 cm⁻¹: P-CH₂ deformation bands. [8]* ~720 cm⁻¹ & ~690 cm⁻¹: Strong bands corresponding to out-of-plane C-H bending of monosubstituted benzene rings.

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof. It yields a three-dimensional map of electron density from which the precise position of every atom (excluding hydrogens, typically) can be determined. [9] Experimental Protocol (Overview):

-

Crystal Growth: Grow a single crystal of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in a collimated X-ray beam, and the resulting diffraction patterns are recorded. [9]3. Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phase problem is solved using computational methods to generate an initial electron density map, into which the molecular structure is built and refined.

Expected Outcome: The final refined structure would provide precise bond lengths, bond angles, and torsional angles, definitively confirming the tetrahedral geometry around the phosphorus center and the connectivity of the entire (3-(Dimethylamino)propyl)triphenylphosphonium cation.

Integrated Data Summary and Conclusion

| Technique | Observation | Interpretation |

| ¹H NMR | Signals at δ 7.5-8.0 (15H), 3.5-4.0 (2H), 2.9-3.3 (2H), 2.2-2.8 (6H), 1.8-2.2 (2H) | Confirms presence and relative ratio of phenyl, propyl, and dimethylamino protons. |

| ¹³C NMR | Aromatic signals (δ 115-135) with P-C coupling; Aliphatic signals (δ 20-60) | Confirms carbon backbone and connectivity to phosphorus. |

| ³¹P NMR | Single peak at δ +20 to +35 ppm | Confirms the quaternary phosphonium environment. |

| HRMS (ESI+) | m/z at ~348.1932 | Confirms the elemental composition (C₂₃H₂₇NP) of the cation. |

| FTIR | Bands at ~3050, 2950, 1440, 720, 690 cm⁻¹ | Confirms functional groups: aromatic C-H, aliphatic C-H, P-Ph, and monosubstituted rings. |

| X-ray | Solved 3D structure | Provides absolute, unambiguous proof of atomic connectivity and stereochemistry. |

By systematically applying these analytical techniques and critically evaluating the resulting data, the structure of this compound can be elucidated with the highest degree of scientific certainty. This rigorous validation is indispensable for its application in regulated industries and advanced chemical research.

References

-

van der Peyl, G. J. Q., et al. (1988). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption. Journal of the American Society for Mass Spectrometry, 1(2), 190-197. Available at: [Link]

-

Van Vaeck, L., et al. (1990). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption. Analytical Chemistry, 62(9), 878-886. Available at: [Link]

- Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

Isbrandt, R. R., & Lunsford, J. H. (1974). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of the American Chemical Society, 96(24), 7745-7746. Available at: [Link]

-

Caccamese, S., et al. (1983). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Tetrahedron, 39(24), 4145-4151. Available at: [Link]

-

D'hooghe, M., et al. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 23(10), 2457. Available at: [Link]

-

Afanasiev, A. V., et al. (2020). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 22(33), 18459-18465. Available at: [Link]

-

Albright, T. A., et al. (1975). Magnetic resonance studies. I. Investigation of phosphorus compounds by carbon-13 and phosphorus-31 nuclear magnetic resonance for phosphonium salts containing saturated groups. Journal of the American Chemical Society, 97(10), 2942-2946. Available at: [Link]

-

PubChem. * this compound hydrobromide*. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 1.3a. 1 H NMR spectrum of phosphonium salt 3. Available at: [Link]

-

Fleming, E. R., et al. (2021). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS Infectious Diseases, 7(10), 3078-3088. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of Phosphonium based ionic liquids. Available at: [Link]

-

Royal Society of Chemistry. (2022). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Available at: [Link]

-

Bourbigot, S., et al. (2021). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Journal of Materials Chemistry A, 9(3), 1699-1711. Available at: [Link]

-

Harris, R. K., et al. (1994). X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. Journal of the Chemical Society, Faraday Transactions, 90(20), 3045-3053. Available at: [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Unlock Chemical Synthesis Potential with this compound. Available at: [Link]

-

Wlodawer, A. (2000). Review: X-ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8–14. Available at: [Link]

Sources

- 1. [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide | 27710-82-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 18355-96-9 [smolecule.com]

- 4. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. greeley.org [greeley.org]

Spectroscopic Data of (3-(Dimethylamino)propyl)triphenylphosphonium bromide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (3-(Dimethylamino)propyl)triphenylphosphonium bromide, a quaternary phosphonium salt with significant applications in organic synthesis and pharmaceutical development.[1][2] As a versatile phase-transfer catalyst and a key intermediate, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

Molecular Structure and Spectroscopic Overview

This compound is a salt consisting of a positively charged phosphonium cation and a bromide anion. The cation features a triphenylphosphine moiety covalently linked to a 3-(dimethylamino)propyl chain. This unique architecture dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the triphenylphosphonium group and the aliphatic protons of the propyl chain and dimethylamino group. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged phosphorus atom and the nitrogen atom.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Key Couplings |

| Phenyl (Ar-H) | 7.6 - 7.9 | Multiplet | 15H | |

| N-CH₂ | 3.0 - 3.3 | Triplet | 2H | ³JHH |

| P-CH₂ | 3.5 - 3.8 | Multiplet (td) | 2H | ³JHH, ²JPH |

| C-CH₂-C | 1.8 - 2.1 | Multiplet | 2H | ³JHH, ³JPH |

| N(CH₃)₂ | 2.7 - 2.9 | Singlet | 6H |

Causality Behind Experimental Choices in ¹H NMR:

The choice of a suitable deuterated solvent is critical for acquiring a high-quality ¹H NMR spectrum. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly employed for phosphonium salts.[3][4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to avoid potential peak overlap with the solvent's residual proton signal.[3] The number of scans is typically increased for quaternary salts to enhance the signal-to-noise ratio, especially for the broader multiplets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. The spectrum will be characterized by signals for the aromatic carbons, the aliphatic propyl chain carbons, and the methyl carbons of the dimethylamino group. The carbon atoms directly attached to the phosphorus will exhibit splitting due to one-bond C-P coupling (¹JCP), a key diagnostic feature.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Couplings |

| Phenyl (ipso-C) | 118 - 120 | ¹JCP |

| Phenyl (ortho-C) | 134 - 136 | ²JCP |

| Phenyl (meta-C) | 130 - 132 | ³JCP |

| Phenyl (para-C) | 135 - 137 | ⁴JCP |

| N-CH₂ | 55 - 58 | |

| P-CH₂ | 20 - 23 | ¹JCP |

| C-CH₂-C | 22 - 25 | ²JCP |

| N(CH₃)₂ | 44 - 47 |

Trustworthiness Through Self-Validating Protocols:

The presence of characteristic C-P couplings in the ¹³C NMR spectrum serves as an internal validation of the structure. The observation of a large one-bond coupling constant for the ipso-carbon of the phenyl rings and the P-CH₂ carbon confirms the direct attachment to the phosphorus atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum will be dominated by absorptions from the phenyl groups and the aliphatic chain.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1585, ~1480, ~1435 | C=C stretch | Aromatic ring |

| ~1110 | P-C stretch | P-Phenyl |

| 750 - 690 | C-H out-of-plane bend | Monosubstituted benzene |

Expertise in Sample Handling for IR:

The choice of sampling technique for solid samples like this phosphonium salt can significantly impact the quality of the IR spectrum. Attenuated Total Reflectance (ATR) is often the preferred method due to its minimal sample preparation and reproducibility.[5] Alternatively, preparing a KBr pellet can also yield a high-quality spectrum, although it is more labor-intensive.[6]

Experimental Protocol for ATR-FTIR Spectroscopy:

-

Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[6]

-

Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.[7]

Expected Mass Spectrum Data:

The ESI-MS in positive ion mode is expected to show a prominent peak corresponding to the intact cation, [M]⁺.

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₂₃H₂₇NP]⁺ | 348.19 |

Authoritative Grounding in Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information. For quaternary phosphonium salts, fragmentation often involves the loss of neutral molecules from the substituents on the phosphorus atom.[8][9] A plausible fragmentation pathway for the [M]⁺ ion of this compound could involve the neutral loss of a dimethylaminopropene or related fragments.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[10] The addition of a small amount of formic acid can sometimes improve ionization efficiency.[10]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Ionization Parameters:

-

Operate in positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.[11]

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-600). For MS/MS, select the parent ion (m/z 348.2) and apply collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Molecular Structure of (3-(Dimethylamino)propyl)triphenylphosphonium cation

Caption: Structure of the (3-(Dimethylamino)propyl)triphenylphosphonium cation.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Kruve, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. Retrieved from [Link]

-

Kruve, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed. Retrieved from [Link]

-

Deacon, G. B., & Jones, R. A. (1965). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

Dole, M., et al. (1968). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of the American Society for Mass Spectrometry, 10(9), 889-901. Retrieved from [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 5 Mid-IR spectra of (a) [{(Ph 3 P) 2 Ag} 2 (CO 3 )]·2H 2 O; (b).... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Retrieved from [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrobromide. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis Potential with this compound. Retrieved from [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1437-1454. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CASPRE [caspre.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. harvardapparatus.com [harvardapparatus.com]

A Technical Guide to the Synthetic Applications of (3-(Dimethylamino)propyl)triphenylphosphonium Bromide

Abstract

(3-(Dimethylamino)propyl)triphenylphosphonium bromide is a versatile quaternary phosphonium salt that has emerged as a significant reagent in modern organic synthesis. Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation tethered to a hydrophilic dimethylamino-propyl chain, imparts a valuable combination of reactivity and functionality. This guide provides an in-depth exploration of the principal applications of this reagent, focusing on its pivotal role in the Wittig reaction for the construction of complex alkenes, its utility as a phase-transfer catalyst for facilitating reactions in biphasic systems, and its emerging potential in materials science and as a mitochondria-targeting moiety in drug delivery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the reagent's synthetic utility, supported by mechanistic insights, detailed experimental protocols, and a thorough review of relevant literature.

Introduction: Unveiling a Multifaceted Reagent

This compound, a white to off-white crystalline solid, is a cornerstone reagent in a variety of chemical transformations.[1] Its prominence stems from the synergistic interplay of its structural components. The triphenylphosphine moiety provides the necessary steric bulk and electronic properties for its role in the Wittig reaction, while the quaternary phosphonium cation is the active component in phase-transfer catalysis.[2][3] Furthermore, the inherent positive charge and lipophilicity of the triphenylphosphonium group have led to its exploration in biological applications, specifically for targeting mitochondria.[4] This guide will dissect these applications, providing both the theoretical framework and practical guidance for their successful implementation in a laboratory setting.

Core Application: The Wittig Reaction in Pharmaceutical Synthesis

The Wittig reaction stands as a paramount method for the stereoselective synthesis of alkenes from aldehydes and ketones.[5] this compound serves as a precursor to the corresponding phosphorus ylide, a key intermediate in this transformation.[5] This application is notably exemplified in the industrial synthesis of Olopatadine, an antihistamine and mast cell stabilizer.[6][7]

Mechanistic Rationale

The Wittig reaction commences with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom by a strong base, yielding a nucleophilic phosphorus ylide. This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This intermediate subsequently cyclizes to a transient four-membered oxaphosphetane ring, which then collapses to furnish the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for the reaction.

Diagram 1: The Wittig Reaction Mechanism

Caption: A generalized workflow for the synthesis of Olopatadine.

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend this compound hydrobromide (e.g., 238 g) in anhydrous tetrahydrofuran (THF) (e.g., 1400 mL). [6]2. Base Addition: Slowly add a strong base such as sodium hydride (60% dispersion in mineral oil, e.g., 40 g) portion-wise, maintaining the temperature between 20-25°C. [7][8]3. Reaction: Heat the resulting suspension to reflux and maintain for approximately 1-3 hours to ensure complete ylide formation. [6]4. Addition of Ketone: Cool the reaction mixture and then add a solution of the ketone precursor (e.g., 100 g of the benzyl ester of 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid in 400 mL of THF) dropwise. [6]5. Reaction Progression: Allow the reaction to stir at ambient temperature for several hours, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC). [6]6. Quenching: Upon completion, carefully quench the reaction by the slow addition of water or an aqueous solution. [6][8]7. Work-up and Purification: Perform a standard aqueous work-up, extract the product into an organic solvent, and purify by methods such as crystallization or chromatography to isolate Olopatadine. [6][8]

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (typically aqueous and organic). [9]Quaternary phosphonium salts, including this compound, are effective phase-transfer catalysts due to their ability to transport anions from the aqueous phase into the organic phase where the reaction occurs. [2][3]

Principle of Action

The lipophilic triphenylphosphonium cation forms an ion pair with the reactant anion in the aqueous phase. This ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary. Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired transformation with the organic substrate. The phosphonium cation then returns to the aqueous phase to repeat the cycle.

Diagram 3: The Phase-Transfer Catalysis Cycle

Caption: The catalytic cycle in phase-transfer catalysis.

While specific, peer-reviewed examples detailing the use of this compound as a phase-transfer catalyst are not extensively documented in readily available literature, its structural similarity to other effective quaternary phosphonium PTCs suggests its utility in a range of reactions, including:

-

Nucleophilic substitutions: Facilitating the reaction of aqueous nucleophiles with organic halides.

-

Alkylations: Promoting C-, O-, N-, and S-alkylation reactions.

-

Oxidations and reductions: Enabling the use of inorganic oxidizing or reducing agents with organic substrates.

The presence of the dimethylamino group may also allow for its application in more complex catalytic systems where this functionality can interact with reactants or other catalysts.

Emerging Frontiers: Materials Science and Biomedical Applications

The unique properties of this compound are paving the way for its use in advanced applications beyond traditional organic synthesis.

Potential in Materials Science

Quaternary phosphonium salts are being investigated for their role in the synthesis of functional polymers. [10]While direct applications of this compound in this area are still emerging, its structure suggests potential as:

-

A monomer or co-monomer: The dimethylamino group can be quaternized or otherwise modified to be incorporated into polymer chains, imparting cationic properties to the resulting material.

-

A template or structure-directing agent: In the synthesis of porous materials or nanoparticles.

-

A component of ionic liquids: Phosphonium-based ionic liquids are known for their thermal stability. [2]

Mitochondria-Targeting in Drug Delivery

The triphenylphosphonium (TPP) cation is a well-established mitochondria-targeting moiety. [4][11]Mitochondria possess a significant negative membrane potential, which drives the accumulation of lipophilic cations like the TPP group within the mitochondrial matrix. This principle is being exploited to deliver therapeutic agents specifically to the mitochondria of diseased cells, particularly in cancer therapy. [11] By conjugating a drug molecule to a TPP-containing carrier like this compound, it is possible to achieve targeted drug delivery, thereby increasing the therapeutic efficacy and reducing off-target side effects. The dimethylamino group in this specific phosphonium salt offers a convenient handle for covalent attachment to drug molecules.

Diagram 4: Mitochondria-Targeting Strategy

Caption: The principle of mitochondria-targeted drug delivery.

Conclusion

This compound is a powerful and versatile reagent with a well-established role in the Wittig reaction and significant potential in phase-transfer catalysis, materials science, and targeted drug delivery. Its synthetic accessibility and the unique combination of a reactive phosphonium ylide precursor, a phase-transfer-capable cation, and a mitochondria-targeting moiety make it an invaluable tool for the modern synthetic chemist. Further research into its applications, particularly in phase-transfer catalysis and materials science, is warranted and expected to unveil new and exciting synthetic possibilities.

References

- Preparation method of olop

- Process for preparation of olop

- Olop

- The Significance of Mitochondrial Targeting in Advanced Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.

- Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applic

- [3-(Dimethylamino)

- This compound. MySkinRecipes.

- Preparation methods of quaternary polymer-supported phosphonium salts used as phase-transfer c

- Unlock Chemical Synthesis Potential with this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- Process for the preparation of olop

- Olop

- Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. CN106046053A.

- Superior Phase-Transfer C

- Understanding the Chemistry: Triphenyl(propyl)

- The Wittig Reaction: Synthesis of Alkenes.

- 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning.

- Synthesis of an Alkene via the Wittig Reaction.

- Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. PMC - NIH.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

Sources

- 1. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2009081417A2 - Process for preparation of olopat adine hydrochloride - Google Patents [patents.google.com]

- 7. Olopatadine – All About Drugs [allfordrugs.com]

- 8. Preparation method of olopatadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triphenylphosphonium-modified mitochondria-targeted paclitaxel nanocrystals for overcoming multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

literature review on (3-(Dimethylamino)propyl)triphenylphosphonium bromide

An In-depth Technical Guide to (3-(Dimethylamino)propyl)triphenylphosphonium Bromide: Synthesis, Mechanisms, and Applications

Introduction

This compound is a quaternary phosphonium salt that holds a significant position in modern chemical and pharmaceutical sciences. Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation linked to a flexible alkyl chain terminating in a dimethylamino group, imbues it with a versatile chemical reactivity profile. This structure allows it to serve multiple, distinct functions: as a crucial precursor for ylide generation in the Wittig reaction, as a highly efficient phase-transfer catalyst, and as a foundational intermediate in the synthesis of complex pharmaceutical agents.[1][2][3]

Perhaps its most notable contemporary application is in the field of drug development, where the triphenylphosphonium moiety acts as a "molecular passport" to target the mitochondria of living cells.[1][2] This capability has opened new frontiers in the development of therapies for mitochondrial dysfunction-related diseases. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, core functionalities, and key applications of this multifaceted compound, grounded in established scientific principles and field-proven insights.

Chemical and Physical Properties

The compound is commercially available in two common forms: the simple bromide salt (CAS: 18355-96-9) and the hydrobromide salt (CAS: 27710-82-3). The hydrobromide form is a salt of both the quaternary phosphonium center and the tertiary amine, making it more acidic. It is crucial for researchers to distinguish between these two forms as their properties and handling may differ.

The functionality of this compound stems directly from its structure:

-

Triphenylphosphonium Cation: The three phenyl rings create a bulky, lipophilic (fat-loving) cation. This feature is key to its role in phase-transfer catalysis and its ability to cross cellular membranes to target mitochondria.[2]

-

Quaternary Phosphorus Center: The positive charge on the phosphorus atom makes the adjacent methylene protons acidic, allowing for deprotonation by a strong base to form a phosphorus ylide for the Wittig reaction.[3][4]

-

Dimethylamino Group: This tertiary amine group can act as a base or a nucleophile, and its presence is integral to the structure of pharmaceutical products derived from this reagent.[5]

Table 1: Physicochemical Properties

| Property | This compound | [3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide |

| CAS Number | 18355-96-9[2][3] | 27710-82-3[6][7] |

| Molecular Formula | C₂₃H₂₇BrNP[3] | C₂₃H₂₈Br₂NP[6][7] |

| Molecular Weight | 428.35 g/mol | 509.27 g/mol [7] |

| Appearance | White to off-white powder or crystals[3][8] | White to off-white crystalline solid[9] |

| Melting Point | 193-196 °C[3] | 283-285 °C[7] |

| Solubility | Slightly soluble in chloroform and methanol[2] | Soluble in water and organic solvents[9] |

| Stability | Stable under standard conditions[9] | Hygroscopic[7] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a robust two-step process. This method provides high yields and a relatively straightforward purification pathway. The causality behind this experimental design lies in the differential reactivity of the starting materials.

Step 1: Formation of the Phosphonium Intermediate. Triphenylphosphine, a strong nucleophile, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane. This Williamson ether-like reaction is favored because phosphorus is a soft nucleophile, which reacts efficiently with the soft electrophilic primary alkyl halide. Toluene is a common solvent as it allows for heating to reflux to drive the reaction to completion.[2][5]

Step 2: Quaternization/Amination. The resulting (3-bromopropyl)triphenylphosphonium bromide intermediate is then reacted with dimethylamine. The amine acts as a nucleophile, displacing the remaining bromide atom to form the final product. Using a polar protic solvent like methanol or ethanol helps to solvate the ionic intermediates and facilitate the reaction.[2][5]

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Industrial Synthesis

The following protocol is adapted from a patented industrial method, highlighting the scalability and efficiency of the process.[5]

-

Step 1: Pump 180-220 kg of toluene into a suitable reaction kettle. Add 80-100 kg of triphenylphosphine.

-

Add 50-70 kg of 1,3-dibromopropane dropwise from an elevated tank.

-

Heat the mixture under reflux at 80°C for 5-6 hours.

-

After the reaction, cool the mixture, filter the resulting precipitate, and dry it to obtain the intermediate, (3-bromopropyl)triphenylphosphonium bromide (P-I).

-

Step 2: Pump 350-420 kg of methanol into a clean reaction kettle. Add 150 kg of the P-I intermediate.

-

Add 80-120 kg of an aqueous dimethylamine solution dropwise.

-

Maintain the reaction at 50°C for 10-14 hours.

-

Upon completion, evaporate the methanol to dryness.

-

Add 360-450 kg of ethanol and heat to dissolve the crude product.

-

Cool the solution to induce crystallization, filter the solid, and dry to obtain the final product.

Core Applications in Research and Development

The utility of this phosphonium salt spans multiple domains of chemical science, from creating complex organic molecules to delivering drugs to specific cellular compartments.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones. This compound serves as a stable, storable precursor to the reactive phosphorus ylide (or phosphorane).

Mechanism: A strong base (e.g., n-butyllithium, sodium hydride) is used to deprotonate the carbon alpha to the phosphonium center. This generates a carbanion that is stabilized by the adjacent phosphorus, forming the ylide. The ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to a four-membered oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[4]

Caption: General mechanism of the Wittig Reaction.

Experimental Protocol: Ylide Formation and Reaction

-

Suspend this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Slowly add one equivalent of a strong base, such as n-butyllithium (n-BuLi), via syringe. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at a low temperature for 30-60 minutes to ensure complete ylide formation.

-

Add a solution of the desired aldehyde or ketone in THF dropwise to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or until completion is confirmed by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Proceed with a standard aqueous workup and purification by column chromatography to isolate the alkene product.